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Compound of Interest

Compound Name: AR-C133913XX

Cat. No.: B611372 Get Quote

For Research Use Only

Introduction
AR-C133913XX is a significant metabolite of the P2Y12 receptor antagonist, Ticagrelor. In the

metabolism of Ticagrelor, AR-C133913XX is formed through N-dealkylation, a process primarily

mediated by the cytochrome P450 enzyme CYP3A4.[1][2] Unlike Ticagrelor and its other major

metabolite, AR-C124910XX, AR-C133913XX is considered to be an inactive metabolite with

respect to P2Y12 receptor inhibition.[2] These application notes provide a plausible synthesis

protocol for AR-C133913XX for research purposes, along with detailed experimental protocols

to assess its (in)activity at the P2Y12 receptor.
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Property Value Reference

Molecular Formula C₁₄H₁₄F₂N₆O₂S Inferred from structure

Parent Compound Ticagrelor [1]

Metabolic Reaction N-dealkylation [2]

Primary Metabolizing Enzyme CYP3A4 [1]

Biological Activity
Inactive P2Y12 receptor

metabolite
[2]

Active/Inactive Metabolite

Ratio to Ticagrelor
12% (inactive) [2]

Proposed Synthesis Protocol
A direct, published synthesis protocol for AR-C133913XX is not readily available. However,

based on the general synthesis of pyrazolo[1,5-a]pyrimidine derivatives and the known

metabolic pathway of Ticagrelor, a plausible synthetic route can be proposed. The synthesis

would likely involve the condensation of a substituted 5-aminopyrazole with a β-dicarbonyl

compound, followed by modifications to introduce the side chains, and a final N-dealkylation

step if starting from a precursor with the N-alkyl group present.

A potential synthetic approach could involve the following key steps:

Synthesis of the Pyrazolo[1,5-a]pyrimidine Core: This can be achieved by the condensation

of a suitable 5-aminopyrazole derivative with a β-ketoester or a 1,3-diketone in a solvent

such as acetic acid or ethanol, often under reflux conditions.[3][4][5]

Functionalization of the Core: Introduction of the necessary substituents at various positions

of the pyrazolo[1,5-a]pyrimidine ring.

N-dealkylation: For the final step to obtain AR-C133913XX, if a precursor containing the N-

alkyl group of Ticagrelor is used, a chemical N-dealkylation reaction would be necessary.

This can be achieved using various reagents, such as chloroformates followed by hydrolysis.

[6]
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Note: This proposed synthesis is for informational purposes and would require optimization and

characterization at each step.

Experimental Protocols
To confirm the reported inactivity of AR-C133913XX at the P2Y12 receptor, the following

experimental protocols can be employed.

P2Y12 Receptor Radioligand Binding Assay
This assay directly measures the ability of a compound to bind to the P2Y12 receptor by

competing with a known radiolabeled ligand.

Materials:

Cell membranes from a cell line stably expressing the human P2Y12 receptor (e.g., CHO-K1

cells).

Radioligand: [³H]2-MeSADP or another suitable P2Y12 antagonist radioligand like [³H]PSB-

0413.[7][8]

AR-C133913XX and Ticagrelor (as a positive control).

Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[7]

Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[7]

Glass fiber filters (e.g., GF/C), pre-soaked in 0.3% polyethyleneimine.[7]

Scintillation fluid.

96-well filter plates.

Procedure:

Thaw the P2Y12 receptor-expressing cell membrane preparation on ice.

Dilute the membranes in binding buffer to a final protein concentration of 5-10 µg per well.[7]
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In a 96-well plate, add 50 µL of binding buffer, 50 µL of the radioligand (at a final

concentration around its Kd, e.g., ~1 nM for [³H]2-MeSADP), and 50 µL of varying

concentrations of AR-C133913XX or Ticagrelor (e.g., from 10⁻¹¹ to 10⁻⁵ M).[7]

For determining total binding, add 50 µL of binding buffer instead of the test compound. For

non-specific binding, add a high concentration of a known unlabeled P2Y12 antagonist (e.g.,

10 µM ADP).[7]

Initiate the binding reaction by adding 100 µL of the diluted membrane preparation to each

well.

Incubate the plate at 30°C for 60 minutes with gentle agitation.[7]

Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters

using a cell harvester.[7]

Wash the filters three times with 3 mL of ice-cold wash buffer.[7]

Dry the filters and place them in scintillation vials with scintillation fluid.

Quantify the radioactivity using a liquid scintillation counter.

Calculate the specific binding by subtracting the non-specific binding from the total binding.

The inhibition constant (Ki) can then be determined by non-linear regression analysis of the

competition binding data.

Platelet Aggregation Assay
This functional assay measures the effect of a compound on platelet aggregation induced by a

P2Y12 receptor agonist like ADP.

Materials:

Freshly drawn human whole blood from healthy, consenting donors who have not taken any

antiplatelet medication for at least 10 days.[9]

Anticoagulant: 3.8% tri-sodium citrate (9:1 blood to anticoagulant ratio).[10]
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Adenosine diphosphate (ADP) as the platelet agonist.

AR-C133913XX and Ticagrelor (as a positive control).

Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP).

Light Transmission Aggregometer (LTA).[11]

Procedure:

Preparation of PRP and PPP:

Collect whole blood into tubes containing 3.8% tri-sodium citrate.[10]

Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature with the

centrifuge brake off to obtain PRP.[9]

Transfer the supernatant (PRP) to a separate tube.

Centrifuge the remaining blood at a higher speed (e.g., 1500 x g for 15 minutes) to obtain

PPP.[11]

Platelet Aggregation Measurement:

Pre-warm the PRP and PPP samples to 37°C.

Calibrate the aggregometer by setting 0% light transmission with PRP and 100% light

transmission with PPP.[12]

Pipette a defined volume of PRP into the aggregometer cuvettes with a stir bar.

Incubate the PRP with different concentrations of AR-C133913XX or Ticagrelor for a

specified time (e.g., 2-5 minutes) at 37°C with stirring.

Initiate platelet aggregation by adding a submaximal concentration of ADP.

Record the change in light transmission for a set period (e.g., 5-10 minutes).
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The percentage of inhibition of aggregation by the test compound can be calculated

relative to the aggregation observed with ADP alone.
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Caption: P2Y12 receptor signaling pathway and points of intervention.
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Caption: Workflow for the synthesis and biological evaluation of AR-C133913XX.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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